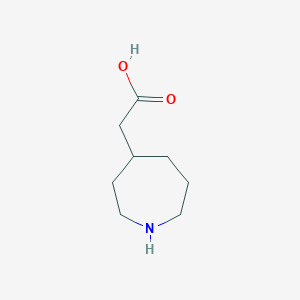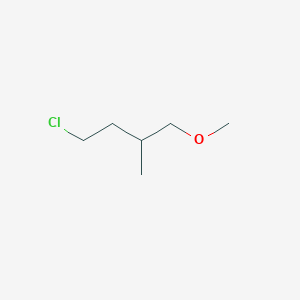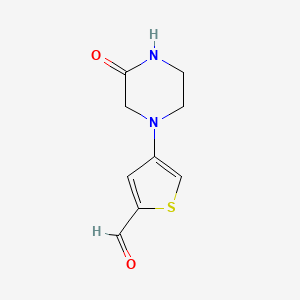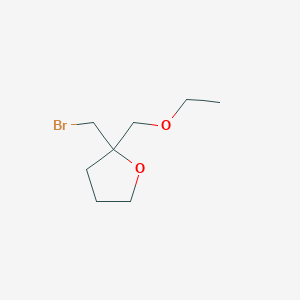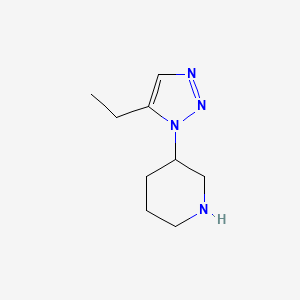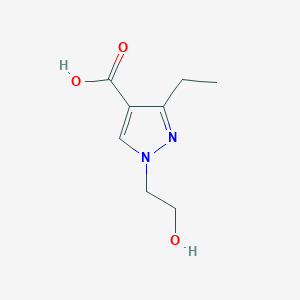
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group, a hydroxyethyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-bromoethanol to form the intermediate 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-ethyl-1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-methanol.
Substitution: 3-alkyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid or 3-aryl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- 3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid
- 3-ethyl-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid
Uniqueness
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different scientific fields.
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-10(9-7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
Clave InChI |
QXSXJSUFIDNORG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C=C1C(=O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)

![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
